molecular formula C8H5ClO3 B095519 6-Chloropiperonal CAS No. 15952-61-1

6-Chloropiperonal

Cat. No.: B095519
CAS No.: 15952-61-1
M. Wt: 184.57 g/mol
InChI Key: VRNADRCOROWLJC-UHFFFAOYSA-N
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Scientific Research Applications

6-Chloropiperonal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and agrochemicals.

Safety and Hazards

The safety data sheet for 6-Chloropiperonal indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropiperonal can be synthesized through several methods. One common method involves the chlorination of piperonal (3,4-methylenedioxybenzaldehyde) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 6-position of the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropiperonal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action for 6-Chloropiperonal can be hypothesized based on the effects observed in similar compounds. It may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For instance, similar compounds have been shown to inhibit enzymes such as xanthine oxidase and uricase.

Comparison with Similar Compounds

Uniqueness: 6-Chloropiperonal is unique due to its specific structure, which allows for selective reactions at the 6-position of the aromatic ring. This selectivity makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

6-chloro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNADRCOROWLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166674
Record name 6-Chloropiperonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15952-61-1
Record name 6-Chloropiperonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15952-61-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloropiperonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6-chloropiperonal in synthesizing pyranophenanthridine analogues?

A1: this compound serves as a crucial starting material in the synthesis of pyranophenanthridine analogues, mimicking the structures of natural products like fagaronine and acronycine []. These analogues are being investigated for their potential cytotoxic activity against cancer cell lines. Specifically, this compound undergoes condensation reactions with aminochromenes to form intermediate Schiff bases, which are further modified to eventually yield the desired pyranophenanthridine structures.

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